Cas no 2768326-92-5 (2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol)
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol structure](https://ja.kuujia.com/scimg/cas/2768326-92-5x500.png)
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol
- Z5012236960
- EN300-37401691
- 2768326-92-5
-
- インチ: 1S/C20H12FN5O2/c21-15-8-12(1-2-17(15)27)19-25-20(28-26-19)16-9-11(3-5-22-16)14-7-13-4-6-23-18(13)24-10-14/h1-10,27H,(H,23,24)
- InChIKey: CQJISTYORDVNIK-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)C1=NOC(C2C=C(C=CN=2)C2=CN=C3C(C=CN3)=C2)=N1)O
計算された属性
- せいみつぶんしりょう: 373.09750280g/mol
- どういたいしつりょう: 373.09750280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 101Ų
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027WOW-50mg |
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
2768326-92-5 | 93% | 50mg |
$695.00 | 2024-05-07 | |
1PlusChem | 1P027WOW-100mg |
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
2768326-92-5 | 93% | 100mg |
$1005.00 | 2024-05-07 | |
Enamine | EN300-37401691-0.25g |
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
2768326-92-5 | 93% | 0.25g |
$1089.0 | 2023-07-06 | |
Enamine | EN300-37401691-1.0g |
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
2768326-92-5 | 93% | 1.0g |
$2200.0 | 2023-07-06 | |
Enamine | EN300-37401691-0.05g |
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
2768326-92-5 | 93% | 0.05g |
$512.0 | 2023-07-06 | |
Enamine | EN300-37401691-0.5g |
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
2768326-92-5 | 93% | 0.5g |
$1716.0 | 2023-07-06 | |
Enamine | EN300-37401691-0.1g |
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
2768326-92-5 | 93% | 0.1g |
$763.0 | 2023-07-06 | |
1PlusChem | 1P027WOW-250mg |
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
2768326-92-5 | 93% | 250mg |
$1408.00 | 2024-05-07 |
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenolに関する追加情報
Introduction to 2-Fluoro-4-[5-(4-{1H-Pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol (CAS No. 2768326-92-5)
2-Fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol (CAS No. 2768326-92-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a fluoro-substituted phenol moiety and a 1,2,4-oxadiazole ring linked to a pyrrolo[2,3-b]pyridine scaffold. These structural elements contribute to its biological activity and make it a promising candidate for further research and development.
The fluoro-substituted phenol moiety in the compound is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties. The 1,2,4-oxadiazole ring is a versatile heterocyclic system that has been widely explored in drug discovery due to its favorable physicochemical properties and biological activities. The pyrrolo[2,3-b]pyridine scaffold, on the other hand, is a privileged structure that has been associated with various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Recent studies have highlighted the potential of 2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol in modulating specific biological targets. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. The compound's ability to selectively target these kinases makes it a valuable lead for the development of novel cancer therapeutics.
In addition to its anti-cancer properties, 2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that the compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of CAS No. 2768326-92-5 has been extensively studied to ensure its suitability for clinical applications. Preclinical studies have shown that the compound exhibits good oral bioavailability and favorable plasma stability. These properties are crucial for ensuring that the drug can be effectively delivered to the target tissues and maintain therapeutic concentrations over an extended period.
To further validate its therapeutic potential, CAS No. 2768326-92-5 has undergone several stages of preclinical testing. In animal models of cancer and inflammation, the compound has demonstrated significant efficacy without causing severe side effects. These findings have paved the way for phase I clinical trials to evaluate its safety and tolerability in humans.
The synthesis of CAS No. 2768326-92-5 involves a multi-step process that combines advanced organic chemistry techniques with modern synthetic methodologies. Key steps in the synthesis include the formation of the 1H-pyrrolo[2,3-b]pyridine core through a Pd-catalyzed coupling reaction and the subsequent introduction of the 1,2,4-oxadiazole ring via a cyclization reaction. The fluoro-substitution on the phenol moiety is achieved through selective fluorination methods that ensure high regioselectivity and yield.
In conclusion, CAS No. 2768326-92-5 represents a promising compound with a unique combination of structural features that confer significant biological activity. Its potential as an anti-cancer and anti-inflammatory agent has been supported by preclinical studies, making it an attractive candidate for further clinical development. As research in this area continues to advance, it is anticipated that CAS No. 2768326-92-5 will play a crucial role in addressing unmet medical needs and improving patient outcomes.
2768326-92-5 (2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol) 関連製品
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